2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate
Description
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine-5-carboxylate ester core linked to a furan-substituted piperidine moiety via an ethyl chain.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c20-16(13-9-17-12-18-10-13)21-7-4-15-8-14(11-22-15)19-5-2-1-3-6-19/h8-12H,1-7H2 |
InChI Key |
RAATYIKNBNVPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Formation of the Furan Ring: The furan ring can be synthesized via cycloaddition or annulation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine, furan, and pyrimidine rings through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine and piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate have been evaluated for their ability to inhibit tumor growth by targeting specific receptors involved in cancer progression. The binding affinity of these compounds to adenosine A2A receptors has shown promise in preventing tumor cell immune evasion and proliferation .
Neuroprotective Effects
The neuroprotective potential of piperidine-containing compounds is well-documented, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The interaction of this compound with neurotransmitter receptors may provide therapeutic benefits by modulating neuroinflammatory responses and enhancing neuronal survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Drug Development
The synthesis of this compound and its derivatives has been the focus of various drug development programs aimed at creating more effective therapeutic agents with fewer side effects. The compound's favorable pharmacokinetic properties, including absorption and solubility, enhance its suitability for further development .
Cosmetic Formulations
Beyond pharmaceuticals, there is growing interest in the application of such compounds in cosmetic formulations due to their skin-beneficial properties. Their ability to promote skin hydration and improve barrier function makes them valuable in skincare products .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Polarity and Solubility :
- The 4-hydroxy-piperidine analog (C₁₂H₁₇N₃O₃) exhibits higher polarity due to the hydroxyl group, enhancing aqueous solubility compared to the methylpiperazine derivative (C₁₂H₁₈N₄O₂) .
- The furan-containing target compound likely has reduced solubility due to the hydrophobic furan ring but may exhibit improved membrane permeability.
Bioactivity Implications: The aminomethyl substituent in C₁₃H₂₀N₄O₂ introduces a primary amine, which could facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Synthetic Flexibility :
- The hydroxymethyl-piperidine analog (C₁₃H₁₉N₃O₃) provides a reactive site for further derivatization (e.g., esterification or glycosylation) , whereas the furan-ethyl group in the target compound may limit such modifications.
Electronic Effects :
- The furan ring’s electron-rich oxygen atom in the target compound could influence π-π stacking interactions or alter metabolic stability compared to purely aliphatic substituents.
Biological Activity
The compound 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer therapies. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a piperidine ring, a furan moiety, and a pyrimidine carboxylate, which are critical for its biological interactions.
Research indicates that compounds similar to This compound often target specific kinases involved in cellular signaling pathways. For instance, studies have shown that certain pyrimidine derivatives can inhibit PfGSK3 and PfPK6 , key kinases in the malaria parasite Plasmodium falciparum, which are essential for its survival and proliferation .
Antimalarial Activity
The antimalarial potential of this compound has been evaluated through various in vitro studies. The following table summarizes the IC50 values against different plasmodial kinases:
| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |
|---|---|---|
| 23d | 172 | 11 |
| 23e | 97 | 8 |
| This compound | TBD | TBD |
These results suggest that the compound may possess significant inhibitory activity against these targets, warranting further investigation into its efficacy against malaria parasites.
Anticancer Activity
In addition to antimalarial properties, there is emerging evidence that piperidine-based compounds exhibit anticancer activity. For example, similar derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways . The specific mechanisms include the activation of caspases and disruption of mitochondrial membrane potential.
Study on Antimalarial Efficacy
A study conducted by Galal et al. (2022) identified several 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of PfGSK3 and PfPK6. Among these, compounds structurally related to This compound demonstrated promising antiplasmodial activity with EC50 values indicating effective inhibition of blood-stage parasites .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of piperidine derivatives revealed that certain modifications enhanced metabolic stability and reduced cytotoxicity while maintaining potent inhibitory effects against cancer cell lines . This highlights the therapeutic potential of compounds like This compound in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
